Methyl6-chlorohexanimidate
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Overview
Description
Methyl 6-chlorohexanimidate is a chemical compound with the molecular formula C7H15Cl2NO It is a derivative of hexanimidate, where a methyl group and a chlorine atom are attached to the hexanimidate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-chlorohexanimidate can be synthesized through several methods. One common approach involves the reaction of hexanimidate with methyl chloride in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of methyl 6-chlorohexanimidate often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production with minimal by-products. The final product is usually purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chlorohexanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 6-chlorohexanimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-chlorohexanimidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 6-chlorohexanimidate can be compared with other similar compounds, such as:
Hexanimidate: The parent compound without the methyl and chlorine substitutions.
Methyl hexanimidate: A derivative with only the methyl group attached.
Chlorohexanimidate: A derivative with only the chlorine atom attached.
These comparisons highlight the unique properties and potential advantages of methyl 6-chlorohexanimidate in various applications.
Properties
Molecular Formula |
C7H14ClNO |
---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
methyl 6-chlorohexanimidate |
InChI |
InChI=1S/C7H14ClNO/c1-10-7(9)5-3-2-4-6-8/h9H,2-6H2,1H3 |
InChI Key |
RUBVPBOVCIIYTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CCCCCCl |
Origin of Product |
United States |
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